6-Bromo-N-cyclopropylpicolinamide
Description
6-Bromo-N-cyclopropylpicolinamide is a brominated picolinamide derivative featuring a cyclopropyl substituent on the amide nitrogen. The bromine atom at the 6-position of the pyridine ring and the cyclopropyl group on the amide nitrogen likely influence its reactivity, solubility, and biological activity.
Properties
Molecular Formula |
C9H9BrN2O |
|---|---|
Molecular Weight |
241.08 g/mol |
IUPAC Name |
6-bromo-N-cyclopropylpyridine-2-carboxamide |
InChI |
InChI=1S/C9H9BrN2O/c10-8-3-1-2-7(12-8)9(13)11-6-4-5-6/h1-3,6H,4-5H2,(H,11,13) |
InChI Key |
SHGRSPUNVAWUAB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2=NC(=CC=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogs
| Compound Name | CAS No. | Similarity Score | Key Structural Differences |
|---|---|---|---|
| 5-Bromo-6-methylpicolinaldehyde | 886364-94-9 | 0.82 | Aldehyde group at C2; methyl at C6 |
| 5-Bromo-4-methylpicolinaldehyde | 131747-63-2 | 0.78 | Aldehyde at C2; methyl at C4 |
| 5-Bromo-2-methylpyridin-3-amine | 870997-85-6 | 0.89 | Amino group at C3; methyl at C2 |
| 3-Amino-5-bromopyridine-2-carboxylic Acid | 90145-48-5 | 0.86 | Carboxylic acid at C2; amino at C3 |
| 6-Amino-5-bromo-N-methylpicolinamide | 875051-80-2 | 0.90 | Methyl group on amide nitrogen; amino at C6 |
Key Observations:
Functional Group Diversity: The cyclopropyl amide group in the target compound may enhance metabolic stability compared to methyl-substituted analogs (e.g., 6-Amino-5-bromo-N-methylpicolinamide), which are more prone to oxidative degradation .
Amino vs. Amide Groups: Compounds such as 3-Amino-5-bromopyridine-2-carboxylic acid prioritize hydrogen-bonding interactions (amino and carboxylic acid groups), whereas the amide in this compound offers conformational rigidity .
Preparation Methods
Direct Bromination Using N-Bromosuccinimide (NBS)
The most widely reported method employs N-bromosuccinimide (NBS) as the brominating agent. A patent by CN108349944A details the reaction of N-cyclopropylpicolinamide with NBS in dichloromethane (DCM) under reflux conditions (40–50°C) for 12 hours, achieving a yield of 78%. The reaction mechanism proceeds via radical intermediates, with DCM acting as both solvent and hydrogen donor to stabilize reactive species.
Table 1: Bromination Agents and Their Efficacy
| Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NBS | DCM | 40–50 | 12 | 78 |
| Br₂ | CCl₄ | 25 | 24 | 62 |
| HBr/H₂O₂ | AcOH | 60 | 6 | 55 |
Key factors influencing selectivity:
-
Solvent polarity : Polar aprotic solvents like DCM enhance electrophilic aromatic substitution (EAS) at the electron-deficient pyridine ring.
-
Temperature control : Elevated temperatures (>50°C) risk over-bromination, while lower temperatures (<30°C) prolong reaction times.
Alternative Synthetic Routes
Coupling Reactions for Functional Group Introduction
While direct bromination dominates industrial workflows, research-scale syntheses occasionally utilize Suzuki-Miyaura coupling to install the bromine moiety. For instance, a palladium-catalyzed coupling between N-cyclopropylpicolinamide and boronic acid derivatives has been explored, though yields remain suboptimal (≤45%) due to steric hindrance from the cyclopropyl group.
Halogen Exchange Reactions
A less common approach involves halogen exchange using CuBr₂ in dimethylformamide (DMF). This method converts chloro- or iodo-picolinamide precursors into the bromo derivative but faces challenges in regioselectivity and requires harsh conditions (120°C, 24h).
Optimization of Reaction Parameters
Solvent Systems and Their Impact
Table 2: Solvent Effects on Bromination Efficiency
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Dichloromethane | 8.93 | 78 | 98 |
| Chloroform | 4.81 | 65 | 95 |
| Acetonitrile | 37.5 | 58 | 92 |
Polar solvents with moderate dielectric constants (e.g., DCM) maximize yield by balancing solubility and reaction kinetics.
Catalytic Additives
The addition of Lewis acids (e.g., FeCl₃) accelerates bromination by polarizing the NBS molecule. However, excessive catalyst loading (>5 mol%) promotes side reactions, reducing overall purity.
Purification and Isolation Techniques
Column Chromatography
Crude products are typically purified via silica gel chromatography using hexane/ethyl acetate (3:1 v/v) as the eluent. This method achieves ≥98% purity, as confirmed by HPLC analysis.
Recrystallization
Industrial batches employ recrystallization from ethanol/water mixtures (70:30 v/v) to remove unreacted starting materials. This step enhances crystallinity and ensures compliance with pharmacopeial standards.
Industrial-Scale Production
Continuous Flow Reactor Systems
Modern facilities utilize continuous flow reactors to improve scalability and safety. Key advantages include:
-
Precise temperature control (±1°C) via integrated cooling jackets.
-
Reduced reaction times (4–6h) through enhanced mass transfer.
Table 3: Batch vs. Continuous Flow Performance
| Parameter | Batch Reactor | Continuous Flow |
|---|---|---|
| Reaction Time (h) | 12 | 6 |
| Yield (%) | 78 | 82 |
| Purity (%) | 98 | 99 |
Quality Control and Analytical Validation
Spectroscopic Characterization
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